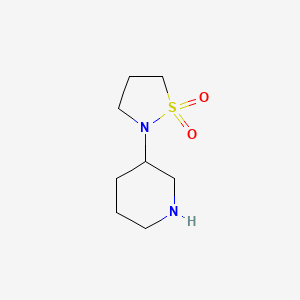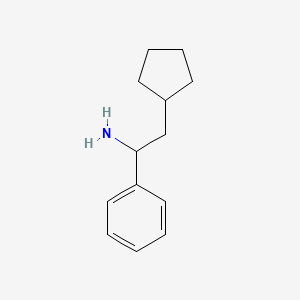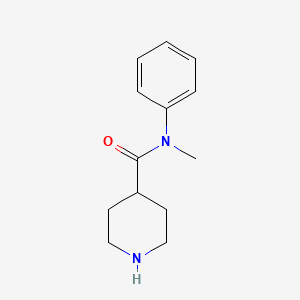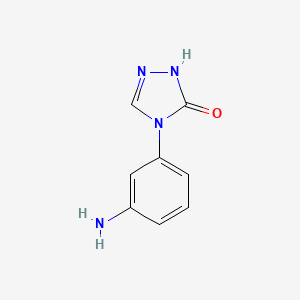
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a piperidine ring fused with an isothiazolidine ring, both of which contribute to its chemical properties and reactivity.
Mecanismo De Acción
Target of Action
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals
Mode of Action
It’s known that the piperidine moiety is a common structural element in many biologically active compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may affect multiple biochemical pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors under specific conditions. One common method includes the use of piperidine and sulfur-containing reagents to form the isothiazolidine ring, followed by oxidation to achieve the 1,1-dioxide form . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide form back to its original state or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the piperidine or isothiazolidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide include:
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Isothiazolidine: A sulfur-containing heterocycle that forms the core structure of the compound.
Piperine: An alkaloid with a piperidine moiety, known for its biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its combined structure of piperidine and isothiazolidine rings, along with the presence of the 1,1-dioxide functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Propiedades
IUPAC Name |
2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYIFPAGOZABRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)
![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)


![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)


